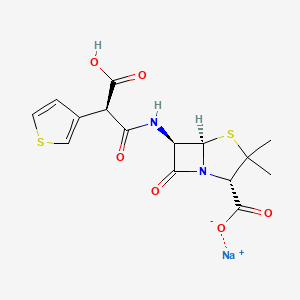

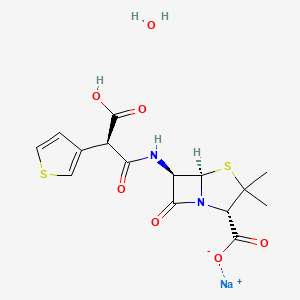

Ticarcillin (monosodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

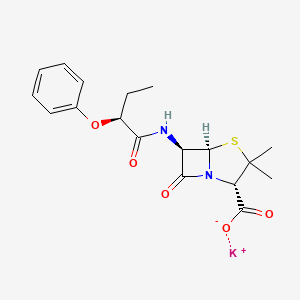

Ticarcillin (monosodium) is a semisynthetic penicillin antibiotic belonging to the carboxypenicillin class. It is primarily used to treat infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often combined with clavulanic acid to enhance its efficacy against β-lactamase-producing bacteria . It is highly soluble in water and is administered intravenously or intramuscularly .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ticarcillin is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves the acylation of 6-aminopenicillanic acid with thiophene-2-acetic acid under controlled conditions to form ticarcillin .

Industrial Production Methods: Industrial production of ticarcillin involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then converted to its monosodium salt form for stability and solubility .

Analyse Chemischer Reaktionen

Types of Reactions: Ticarcillin undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring in ticarcillin can be hydrolyzed by β-lactamases, rendering the antibiotic inactive.

Oxidation and Reduction: Ticarcillin can undergo oxidation and reduction reactions, although these are less common in its typical usage.

Substitution: The compound can participate in substitution reactions, particularly involving the β-lactam ring.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by β-lactamases under physiological conditions.

Oxidation and Reduction: Specific oxidizing or reducing agents under controlled laboratory conditions.

Substitution: Various nucleophiles can react with the β-lactam ring under appropriate conditions.

Major Products Formed:

Hydrolysis: Leads to the formation of penicilloic acid derivatives.

Oxidation and Reduction: Produces oxidized or reduced forms of ticarcillin.

Substitution: Results in modified β-lactam structures.

Wissenschaftliche Forschungsanwendungen

Ticarcillin (monosodium) has a wide range of applications in scientific research:

Wirkmechanismus

Ticarcillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This disruption leads to cell lysis and death, particularly during bacterial cell division . Ticarcillin’s effectiveness is enhanced when combined with clavulanic acid, which inhibits β-lactamases that would otherwise degrade the antibiotic .

Vergleich Mit ähnlichen Verbindungen

Carbenicillin: Another carboxypenicillin with similar antibacterial activity but less effective against Pseudomonas aeruginosa.

Piperacillin: A broad-spectrum penicillin that is more effective against certain Gram-negative bacteria compared to ticarcillin.

Ampicillin: A penicillin antibiotic with a broader spectrum but less effective against β-lactamase-producing bacteria.

Uniqueness of Ticarcillin: Ticarcillin is unique in its enhanced activity against Pseudomonas aeruginosa and its use in combination with clavulanic acid to overcome β-lactamase resistance . Its specific applications in molecular biology and plant cell culture also distinguish it from other penicillins .

Eigenschaften

Molekularformel |

C15H15N2NaO6S2 |

|---|---|

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |

InChI-Schlüssel |

PBVBBUWVRCCZHI-GHRKWLBTSA-M |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)

![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)

![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)